molecular formula C16H16Cl2N2O3S B2940708 3-Chloro-4-((1-((3-chlorophenyl)sulfonyl)piperidin-4-yl)oxy)pyridine CAS No. 2034431-35-9

3-Chloro-4-((1-((3-chlorophenyl)sulfonyl)piperidin-4-yl)oxy)pyridine

Cat. No.: B2940708
CAS No.: 2034431-35-9
M. Wt: 387.28
InChI Key: QRUJFMPJQBYOLY-UHFFFAOYSA-N
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Description

3-Chloro-4-((1-((3-chlorophenyl)sulfonyl)piperidin-4-yl)oxy)pyridine is a heterocyclic compound featuring a pyridine core substituted with a chlorine atom at position 3 and a piperidin-4-yloxy group at position 4. The piperidine ring is further modified by a sulfonyl group linked to a 3-chlorophenyl moiety. This structure combines electron-withdrawing (chlorine, sulfonyl) and electron-donating (ether linkage) groups, influencing its physicochemical and biological properties.

Properties

IUPAC Name

3-chloro-4-[1-(3-chlorophenyl)sulfonylpiperidin-4-yl]oxypyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16Cl2N2O3S/c17-12-2-1-3-14(10-12)24(21,22)20-8-5-13(6-9-20)23-16-4-7-19-11-15(16)18/h1-4,7,10-11,13H,5-6,8-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRUJFMPJQBYOLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=C(C=NC=C2)Cl)S(=O)(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Chloro-4-((1-((3-chlorophenyl)sulfonyl)piperidin-4-yl)oxy)pyridine is a complex organic compound with potential applications in medicinal chemistry. Its unique structure suggests various biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H16ClN2O3SC_{16}H_{16}ClN_{2}O_{3}S with a molecular weight of 387.3 g/mol. The compound features a pyridine ring substituted with a chloro group and a piperidine moiety linked through a sulfonyl group.

PropertyValue
Molecular FormulaC₁₆H₁₆ClN₂O₃S
Molecular Weight387.3 g/mol
CAS Number2034431-35-9

The biological activity of this compound is primarily attributed to its ability to interact with specific proteins or enzymes, potentially inhibiting their activity. The sulfonyl group and the chloro substituent enhance its binding affinity to molecular targets, which may disrupt various biological pathways.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of similar compounds, showing promising results against various pathogens. For instance, derivatives with similar structures exhibited minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

Case Study: Antimicrobial Evaluation

A study assessed the antimicrobial efficacy of several compounds related to pyridine derivatives, revealing that those with sulfonyl and piperidine functionalities demonstrated significant bactericidal effects.

CompoundMIC (μg/mL)Target Pathogen
7b0.22Staphylococcus aureus
100.25Staphylococcus epidermidis

Anticancer Properties

The potential anticancer activity of this compound has been explored in various studies. Compounds with similar structural features have shown inhibition of cell proliferation in cancer cell lines such as MCF-7 and MDA-MB-231.

Case Study: Anticancer Activity

In vitro studies indicated that certain derivatives exhibited IC50 values in the range of 0.87–12.91 μM against breast cancer cell lines, suggesting that modifications on the core structure can enhance cytotoxicity.

CompoundIC50 (μM)Cell Line
A0.87MCF-7
B12.91MDA-MB-231

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from NTU Research (Compounds 6m, 6n, 6o)

Three closely related compounds synthesized by Nanyang Technological University (NTU) share the piperidin-4-yloxy-pyridine scaffold but differ in sulfonyl substituents:

  • 6m : (S)-2-((4-chlorophenyl)((1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)oxy)methyl)pyridine
  • 6n : (S)-2-((4-chlorophenyl)((1-((2,5-dichlorophenyl)sulfonyl)piperidin-4-yl)oxy)methyl)pyridine
  • 6o : (S)-2-((4-chlorophenyl)((1-((4-methoxyphenyl)sulfonyl)piperidin-4-yl)oxy)methyl)pyridine
Key Comparisons:
Property Target Compound 6m (CF₃) 6n (2,5-Cl₂) 6o (4-OCH₃)
Sulfonyl Substituent 3-Chlorophenyl 3-Trifluoromethylphenyl 2,5-Dichlorophenyl 4-Methoxyphenyl
Melting Point (°C) Not reported 108 Low-melting solid 114
Yield (%) Not reported 86 87 86
Electronic Effects Moderate electron-withdrawing Strong electron-withdrawing Strong electron-withdrawing Electron-donating
  • Electron-Donating Groups (6o): Reduce polarity, possibly improving membrane permeability in biological systems. 3-Chlorophenyl (Target Compound): Balances moderate electron withdrawal with steric bulk, which may optimize pharmacokinetic properties compared to extreme substituents .

Pyridine Derivatives with Varied Halogenation ()

Compounds from , such as 2-amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl) derivatives, differ in halogenation patterns and substituents:

Property Target Compound Compound (e.g., R = NO₂)
Core Structure Pyridine + piperidine-sulfonyl Pyridine + cyclohexanedione-aniline
Substituents 3-Cl, 4-(piperidinyloxy) 2-Cl, 5-(4-substituted phenyl)
Melting Point (°C) Not reported 268–287
Molecular Weight ~450–500 (estimated) 466–545
  • Key Differences: The target compound’s piperidinyloxy-sulfonyl side chain may confer greater conformational flexibility compared to the rigid cyclohexanedione-aniline framework in compounds. Higher melting points in compounds (268–287°C vs. ~108–114°C for NTU analogs) suggest stronger intermolecular forces (e.g., hydrogen bonding from amino groups) .

Spectroscopic Characterization

  • 1H NMR : Piperidine protons in the target compound resonate at δ ~2.5–3.5 ppm (axial/equatorial H), while aromatic protons (pyridine, chlorophenyl) appear at δ ~7.0–8.5 ppm, consistent with NTU compounds .
  • IR : Sulfonyl S=O stretches at ~1350–1150 cm⁻¹ confirm sulfonation .

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